molecular formula C8H7ClO2 B072141 5'-Chloro-2'-hydroxyacetophenone CAS No. 1450-74-4

5'-Chloro-2'-hydroxyacetophenone

Cat. No. B072141
CAS RN: 1450-74-4
M. Wt: 170.59 g/mol
InChI Key: XTGCUDZCCIRWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Chloro-2’-hydroxyacetophenone, also known as 1-(5-chloro-2-hydroxyphenyl)ethanone, is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 g/mol . This compound is used in various chemical reactions and has been evaluated in benzene solution .


Synthesis Analysis

The synthesis of 5’-Chloro-2’-hydroxyacetophenone involves the reaction of 2-hydroxy acetophenone with substituted aromatic aldehydes to produce chalcone . This is followed by further cyclization with dimethyl sulfoxide/I2 to form flavone derivatives .


Molecular Structure Analysis

The molecular structure of 5’-Chloro-2’-hydroxyacetophenone consists of a benzene ring substituted with a chlorine atom and a hydroxy group at the 5’ and 2’ positions, respectively, and an acetyl group at the 1’ position . The InChI string is InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 .


Chemical Reactions Analysis

5’-Chloro-2’-hydroxyacetophenone can undergo condensation with salicylhydrazide to yield a Schiff base, which is reported to form copper (II) complexes . It may also be used in the synthesis of 6-chloro-2-methyl-4H-chrome-4-one and 1-(2-hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones .


Physical And Chemical Properties Analysis

5’-Chloro-2’-hydroxyacetophenone is a solid substance . It has a boiling point of 126-128 °C/28 mmHg and a melting point of 54-56 °C .

Scientific Research Applications

Biochemical Reagent

5’-Chloro-2’-hydroxyacetophenone is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis of 6-chloro-2-methyl-4H-chrome-4-one

This compound may be used in the synthesis of 6-chloro-2-methyl-4H-chrome-4-one . This derivative could have potential applications in various fields, including medicinal chemistry and materials science.

Synthesis of 1-(2-hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones

5’-Chloro-2’-hydroxyacetophenone can also be used in the synthesis of 1-(2-hydroxyphenyl)-5-phenyl-2,4-pentadien-1-ones . These compounds are known for their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Dipole Moment Studies

The dipole moment of 5’-Chloro-2’-hydroxyacetophenone has been evaluated in benzene solution . Such studies are crucial in understanding the electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.

Precursor for Schiff Base Formation

5’-Chloro-2’-hydroxyacetophenone, on condensation with salicylhydrazide, yields Schiff base . Schiff bases are versatile compounds with a wide range of applications, including catalysis, medicinal chemistry, and materials science.

Precursor for Copper (II) Complexes

The Schiff base formed from 5’-Chloro-2’-hydroxyacetophenone is reported to form copper (II) complexes . These complexes have been studied for their potential applications in areas like catalysis, magnetism, and bioinorganic chemistry.

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing its dust, fume, gas, mist, or vapors . It should be handled in accordance with good industrial hygiene and safety practice .

properties

IUPAC Name

1-(5-chloro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGCUDZCCIRWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162863
Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Chloro-2'-hydroxyacetophenone

CAS RN

1450-74-4
Record name 5′-Chloro-2′-hydroxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-hydroxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5'-Chloro-2'-hydroxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46622
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(5-Chloro-2-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloro-2-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.470
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-CHLORO-6-HYDROXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5U246MAZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 2
Reactant of Route 2
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 3
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 4
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 5
Reactant of Route 5
5'-Chloro-2'-hydroxyacetophenone
Reactant of Route 6
Reactant of Route 6
5'-Chloro-2'-hydroxyacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.